N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound featuring a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of various diseases due to its biological activity.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems, leading to its biological effects. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-naphthamide
N-(1,3-benzothiazol-2-yl)methanesulfonamide
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific structural features, including the presence of the nitrophenoxy group, which differentiates it from other benzothiazole derivatives.
This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and applications in medicine, chemistry, and industry.
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-20(13-28-17-10-8-16(9-11-17)24(26)27)22-15-5-3-4-14(12-15)21-23-18-6-1-2-7-19(18)29-21/h1-12H,13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXDVDPSMHHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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